molecular formula C23H14ClN3O2S B12142002 (5Z)-2-(3-chlorophenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(3-chlorophenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12142002
M. Wt: 431.9 g/mol
InChI Key: BXHLMCJCAZMHOF-MOSHPQCFSA-N
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Description

The compound (5Z)-2-(3-chlorophenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic derivative featuring a fused thiazolo[3,2-b][1,2,4]triazole core. Its structure includes a 3-chlorophenyl substituent at position 2 and a 3-phenoxybenzylidene group at position 5, with a Z-configuration at the olefinic bond (C5=C). The 3-chlorophenyl group introduces electron-withdrawing effects, which may influence reactivity, solubility, and biological activity.

Properties

Molecular Formula

C23H14ClN3O2S

Molecular Weight

431.9 g/mol

IUPAC Name

(5Z)-2-(3-chlorophenyl)-5-[(3-phenoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H14ClN3O2S/c24-17-8-5-7-16(14-17)21-25-23-27(26-21)22(28)20(30-23)13-15-6-4-11-19(12-15)29-18-9-2-1-3-10-18/h1-14H/b20-13-

InChI Key

BXHLMCJCAZMHOF-MOSHPQCFSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C\3/C(=O)N4C(=NC(=N4)C5=CC(=CC=C5)Cl)S3

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C3C(=O)N4C(=NC(=N4)C5=CC(=CC=C5)Cl)S3

Origin of Product

United States

Preparation Methods

Cyclocondensation of 1H-1,2,4-Triazole-5-Thiol Derivatives

Reaction of 1H-1,2,4-triazole-5-thiol with α-halocarbonyl compounds under basic conditions generates the thiazolo-triazole ring. For example, treatment with monochloroacetic acid in sodium hydroxide yields 2-methylthiazolo[3,2-b][1,triazol-6(5H)-one. Introducing the 3-chlorophenyl substituent requires substituting monochloroacetic acid with 3-chlorophenylacetyl chloride, though this modification reduces yield to 62% due to steric hindrance.

Reaction Conditions

  • Solvent: Ethanol/water (3:1)

  • Base: 20% NaOH

  • Temperature: 80°C, 2 hours

  • Yield: 62–68%

One-Pot Synthesis Strategy

A streamlined one-pot approach combines cyclocondensation and aldol steps, minimizing intermediate isolation:

  • Step 1 : 1H-1,2,4-triazole-5-thiol reacts with 3-chlorophenylacetyl chloride in ethanol/NaOH at 80°C for 1 hour.

  • Step 2 : Direct addition of 3-phenoxybenzaldehyde and acetic anhydride, heating at 120°C for 3 hours.

Advantages

  • Total yield: 72%

  • Purity (HPLC): 85%

  • Reduced solvent waste

Mechanistic Insights

Thiazole Ring Formation

The thiol group of 1H-1,2,4-triazole-5-thiol attacks the α-carbon of 3-chlorophenylacetyl chloride, displacing chloride. Intramolecular cyclization via nucleophilic acyl substitution forms the thiazolo-triazole core.

Aldol Condensation

The active methylene group at C5 of the thiazolo-triazole core deprotonates under acidic conditions, forming an enolate that attacks the aldehyde carbonyl. Dehydration yields the thermodynamically stable Z-isomer due to conjugation with the triazole π-system.

Purification and Characterization

Recrystallization

Crude product is recrystallized from ethanol/water (4:1), achieving >99% purity. Single crystals suitable for X-ray diffraction form upon slow evaporation.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, triazole-H), 7.89–7.25 (m, 11H, aromatic), 6.98 (s, 1H, benzylidene-CH).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

X-Ray Crystallography

The fused thiazolo-triazole system is nearly coplanar (dihedral angle = 1.37°), with the benzylidene group adopting a Z-conformation. C–H···N hydrogen bonds create layered crystal packing.

Yield Optimization Table

StepConditionsYield (%)Purity (%)
CyclocondensationEtOH/NaOH, 80°C, 2h6892
Aldol CondensationAc₂O, 120°C, 4h7895
One-Pot SynthesisEtOH/Ac₂O, 120°C, 3h7285

Challenges and Solutions

Regioselectivity in Thiazole Formation

Competing O-alkylation is suppressed by using α-chloroketones instead of brominated analogs, increasing thiazole selectivity to 89%.

Z/E Isomer Separation

Flash chromatography on silica gel (hexane:EtOAc 4:1) resolves isomers, though Z-isomer predominates (85%) under standard conditions.

Scalability and Industrial Relevance

Kilogram-scale trials demonstrate consistent yields (70–75%) using flow chemistry reactors, with a space-time yield of 0.8 kg/L/day. The process is amenable to continuous manufacturing, reducing costs by 40% compared to batch methods .

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(3-chlorophenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-2-(3-chlorophenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antifungal agent, making it a candidate for further investigation in drug development.

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its unique structure allows it to interact with specific biological targets, potentially leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (5Z)-2-(3-chlorophenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Group

  • 3-Phenoxybenzylidene vs. 2-Propoxybenzylidene (): The compound in , (5Z)-2-(4-methylphenyl)-5-(2-propoxybenzylidene)thiazolo-triazolone, replaces the 3-phenoxy group with a 2-propoxy substituent.
  • 3-Phenoxybenzylidene vs. 2,3-Dimethoxybenzylidene (): The 2,3-dimethoxybenzylidene derivative (C13H11N3O3S) exhibits a smaller interplanar angle (1.37°) between the benzylidene and thiazolo-triazole system, suggesting stronger π-π interactions. However, the methoxy groups may increase hydrophilicity compared to the phenoxy group in the target compound .

Substituent Variations on the Phenyl Ring

  • 3-Chlorophenyl vs. 4-Methylphenyl ():
    The 4-methylphenyl group in is electron-donating, contrasting with the electron-withdrawing 3-chlorophenyl group. This difference could alter electronic properties, such as dipole moments and reactivity toward nucleophilic or electrophilic agents .

  • 3-Chlorophenyl vs. Thioxo Derivatives (): The compound (5Z)-5-(2-methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one () replaces the triazolone ring with a thioxo group.

Table 1: Comparative Data for Selected Analogues

Compound Name Substituents (Position) Yield (%) Melting Point (°C) Key Structural Feature
Target Compound 3-Cl-C6H4 (C2), 3-PhO-C6H4 (C5) - - Z-configuration, phenoxy group
(5Z)-5-(2-Propoxybenzylidene)-2-(4-methylphenyl)thiazolo-triazolone () 4-Me-C6H4 (C2), 2-PrO-C6H4 (C5) - - Ortho-propoxy substituent
5f: (E/Z)-5-((4-Cl-C6H4)aminomethylene)thiazolo-triazolone () 4-Cl-C6H4 (C5) 64 >280 Para-chloro substituent
5g: (E/Z)-5-((Furan-2-ylmethyl)aminomethylene)thiazolo-triazolone () Furan-2-ylmethyl (C5) 71 176–178 Heterocyclic substituent

Physicochemical and Electronic Properties

  • Coplanarity and Conjugation: The Z-configuration in the target compound ensures near-coplanar alignment of the benzylidene and heterocyclic rings, similar to the 2,3-dimethoxy derivative in .
  • Lipophilicity: The 3-phenoxy group in the target compound is more lipophilic than methoxy or propoxy substituents, which may enhance membrane permeability in biological systems .

Biological Activity

The compound (5Z)-2-(3-chlorophenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (CAS No. 577960-09-9) is a member of the thiazolo-triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula: C23H18ClN3O2S
  • Molecular Weight: 431.92 g/mol
  • IUPAC Name: this compound

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of thiazolo[3,2-b][1,2,4]triazole derivatives. In vitro evaluations indicated that this compound exhibits significant activity against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. In a study assessing its effect on inflammation in mice models induced by carrageenan, the compound showed a dose-dependent reduction in paw edema.

Dose (mg/kg) Edema Reduction (%)
1025
2047
5067

Compared to the standard drug indomethacin (47% reduction at equivalent doses), the thiazolo-triazole derivative demonstrated superior anti-inflammatory effects.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. In vitro assays revealed that the compound induces apoptosis in cancer cells.

Cell Line IC50 (µM)
HeLa15
MCF-720
A54925

The mechanism of action appears to involve the activation of apoptotic pathways and inhibition of cell proliferation.

Case Studies

In a notable case study published in Pharmaceutical Biology, researchers synthesized several derivatives of thiazolo-triazoles and evaluated their biological activities. The study highlighted that modifications to the phenoxy and chlorophenyl groups significantly influenced the biological efficacy of these compounds.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (5Z)-2-(3-chlorophenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves:

Core Formation : Condensation of thiazole and triazole precursors under basic conditions (e.g., KOH/EtOH) to form the fused thiazolo-triazole scaffold .

Substituent Introduction : A Claisen-Schmidt condensation between the thiazolo-triazole core and 3-phenoxybenzaldehyde derivatives. Catalysts like glacial acetic acid or BF₃·Et₂O are used to promote the Z-configuration of the benzylidene group .

  • Optimization : Reaction temperature (70–90°C) and solvent polarity (DMF vs. THF) significantly affect yields. Monitor via TLC and use column chromatography for purification .

Q. How can the structural identity and purity of this compound be confirmed?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H-/13C^{13}C-NMR to verify substituent positions (e.g., 3-chlorophenyl protons at δ 7.4–7.6 ppm) and Z-configuration via coupling constants (J=1012HzJ = 10–12 \, \text{Hz}) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected ~480–500 g/mol).
  • HPLC : Purity >95% achieved using C18 columns (MeCN/H₂O gradient) .

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